3-(3,4-dimethoxyphenyl)propanenitrile CAS 49621-56-9 structural formula
3-(3,4-dimethoxyphenyl)propanenitrile CAS 49621-56-9 structural formula
An In-Depth Technical Guide to 3-(3,4-dimethoxyphenyl)propanenitrile (CAS: 49621-56-9): Synthesis, Characterization, and Applications
Introduction
3-(3,4-dimethoxyphenyl)propanenitrile, identified by CAS Number 49621-56-9, is a nitrile compound featuring a veratrole (1,2-dimethoxybenzene) moiety.[1][2] While a seemingly specialized molecule, it serves as a pivotal building block in the synthesis of high-value active pharmaceutical ingredients (APIs). Its strategic importance is most notable in the manufacturing of Verapamil, a widely used calcium channel blocker for treating cardiovascular conditions, and as a precursor in synthetic routes leading to Ivabradine, a heart rate-lowering agent.[3]
This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals. It delves into the compound's physicochemical properties, presents a detailed, industrially relevant synthesis protocol, outlines robust analytical methods for quality control, discusses its critical applications in pharmaceutical synthesis, and summarizes essential safety and handling procedures. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough and practical understanding of this key intermediate.
Part 1: Physicochemical Properties and Structural Elucidation
A precise understanding of a compound's physical and chemical characteristics is fundamental to its successful application in synthesis and research.
The structure of 3-(3,4-dimethoxyphenyl)propanenitrile consists of a 1,2-dimethoxy-substituted benzene ring connected to a three-carbon chain terminating in a nitrile group. This combination of an electron-rich aromatic ring and a reactive nitrile functional group dictates its chemical behavior and makes it a versatile synthetic precursor.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 49621-56-9 | [1][4] |
| Molecular Formula | C₁₁H₁₃NO₂ | [2][4] |
| Molecular Weight | 191.23 g/mol | [1] |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)propanenitrile | [2] |
| Synonyms | 3,4-Dimethoxybenzenepropanenitrile, Hydrocinnamonitrile, 3,4-dimethoxy- | [1] |
| Appearance | White solid / Yellow oil | [3][5] |
| Melting Point | 63-65 °C | [5] |
| Storage | 2-8°C Refrigerator, cool, dry place |[1][6] |
Structural Formula
Caption: 2D Structural Formula of 3-(3,4-dimethoxyphenyl)propanenitrile.
Spectroscopic Profile (Predicted)
While authenticated spectra from vendors can be sparse, the structure allows for a reliable prediction of its spectroscopic characteristics, which is crucial for identity confirmation.
-
¹H NMR:
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Aromatic Protons (3H): Expect three signals in the aromatic region (~6.7-6.9 ppm). Due to the substitution pattern, they will appear as a doublet, a singlet (or a narrowly split doublet), and a doublet of doublets.
-
Methoxy Protons (6H): Two distinct singlets will appear around 3.8-3.9 ppm, corresponding to the two -OCH₃ groups.
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Methylene Protons (4H): Two triplets will be observed in the aliphatic region. The CH₂ group adjacent to the aromatic ring (benzylic) is expected around 2.9 ppm, while the CH₂ group adjacent to the nitrile group will be further downfield, around 2.6 ppm.
-
-
¹³C NMR:
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Nitrile Carbon (C≡N): A characteristic signal expected around 119 ppm.
-
Aromatic Carbons: Six signals in the 110-150 ppm range, with the two carbons attached to the oxygen atoms being the most downfield (~148-150 ppm).
-
Methoxy Carbons (-OCH₃): Two signals around 56 ppm.
-
Methylene Carbons (-CH₂-): Signals expected around 32 ppm (benzylic) and 19 ppm (adjacent to CN).
-
-
Infrared (IR) Spectroscopy:
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2245 cm⁻¹, which is highly characteristic of a nitrile.
-
C-O Stretch: Strong bands in the 1260-1230 cm⁻¹ and 1025 cm⁻¹ regions, typical for aryl ethers.
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak [M]⁺ would be observed at m/z 191.09. High-resolution mass spectrometry should confirm the elemental composition of C₁₁H₁₃NO₂. Predicted values for common adducts are useful for LC-MS analysis.[7]
-
Table 2: Predicted Mass Spectrometry Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 192.10192 |
| [M+Na]⁺ | 214.08386 |
| [M-H]⁻ | 190.08736 |
Source: PubChemLite[7]
Part 2: Synthesis Methodology
The synthesis of 3-(3,4-dimethoxyphenyl)propanenitrile is well-documented, with a particularly effective method detailed in patent literature that avoids the direct handling of highly toxic cyanide reagents in the primary reaction sequence.[5][8] This three-step process starts from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt and is suitable for large-scale industrial production due to its safety profile and high yield.[8]
The core logic of this synthesis is a cascade of transformations:
-
Decarboxylation: The epoxypropionate salt is carefully decarboxylated to produce the corresponding aldehyde. This step is foundational, creating the necessary carbonyl group for the subsequent transformation.
-
Oximation: The aldehyde is converted into an aldoxime using hydroxylamine hydrochloride. This step replaces the carbonyl oxygen with a =N-OH group, preparing the molecule for the final dehydration.
-
Dehydration: The aldoxime is dehydrated, eliminating a molecule of water to form the stable nitrile triple bond, yielding the final product.
Caption: Overall workflow for the synthesis of 3-(3,4-dimethoxyphenyl)propanenitrile.
Detailed Experimental Protocol
This protocol is adapted from established patent literature.[5] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Decarboxylation to 3,4-Dimethoxyphenylacetaldehyde
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To a suitable reaction flask, add 52.4 g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6 g (0.24 mol) of potassium dihydrogen phosphate (KH₂PO₄), 100 mL of purified water, and 100 mL of toluene.
-
Cool the mixture to 15 °C and stir vigorously for 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the upper toluene layer. Extract the aqueous layer with an additional 20 mL of toluene to recover any residual product.
-
Combine the toluene extracts. This solution containing 3,4-dimethoxyphenylacetaldehyde is used directly in the next step.
Step 2: Oximation to 3,4-Dimethoxyphenylacetaldoxime
-
To the toluene solution from Step 1, add 16.8 g (0.2 mol) of sodium bicarbonate (NaHCO₃) and 13.9 g (0.2 mol) of hydroxylamine hydrochloride (HONH₃Cl).
-
Maintain the reaction temperature at 15 °C and stir for 3 hours. Monitor the reaction for the disappearance of the aldehyde.
-
After completion, add 100 mL of purified water to the reaction mixture.
-
Separate the toluene layer and extract the aqueous layer with 20 mL of toluene.
-
Combine the toluene extracts. This solution contains the 3,4-dimethoxyphenylacetaldoxime intermediate.
Step 3: Dehydration to 3-(3,4-dimethoxyphenyl)propanenitrile
-
To the toluene solution from Step 2, add 1.7 g (0.03 mol) of potassium hydroxide (KOH), 1.3 g (0.004 mol) of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, and 10 mL of dimethyl sulfoxide (DMSO).
-
Heat the mixture to reflux and maintain for 30 minutes.
-
Cool the reaction mixture to room temperature. Add 100 mL of purified water and adjust the pH to ~7 using glacial acetic acid.
-
Separate the toluene layer and extract the aqueous phase with 20 mL of toluene.
-
Combine the organic layers and wash with 100 mL of purified water.
-
Dry the toluene solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain a yellow oil.
-
Add 65 mL of absolute ethanol to the oil and cool to -5 °C for 8 hours to induce crystallization.
-
Collect the white solid product by filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum. Expected Yield: ~85%[5]
Part 3: Analytical Characterization and Quality Control
Ensuring the identity and purity of 3-(3,4-dimethoxyphenyl)propanenitrile is critical, especially for its use in pharmaceutical manufacturing. A multi-technique approach is recommended for comprehensive quality control.
Table 3: Recommended Analytical Methods for Quality Control
| Technique | Purpose | Key Parameters to Measure |
|---|---|---|
| HPLC | Purity assessment and quantification | Peak purity, area percentage of the main peak, detection of synthesis-related impurities. |
| NMR (¹H, ¹³C) | Identity confirmation | Chemical shifts, splitting patterns, and integration consistent with the proposed structure. |
| IR Spectroscopy | Functional group confirmation | Presence of the characteristic C≡N stretch (~2245 cm⁻¹). |
| Mass Spectrometry | Molecular weight confirmation | Accurate mass measurement of the molecular ion. |
| Melting Point | Purity assessment | A sharp melting range (e.g., 63-65 °C) indicates high purity. |
The use of HPLC is particularly vital for in-process control during synthesis, allowing for the monitoring of reaction completion and the formation of byproducts.[5] For the final product, a validated HPLC method can provide a precise quantitative measure of purity, which is essential for lot release in a regulated environment.
Part 4: Applications in Drug Development
The value of 3-(3,4-dimethoxyphenyl)propanenitrile lies in its utility as a versatile intermediate for complex APIs.
Verapamil Synthesis
This compound is a well-established intermediate in the synthesis of Verapamil.[3] The synthetic route typically involves the alkylation of this nitrile at the carbon alpha to the nitrile group, followed by further transformations to build the final, complex structure of the drug. The dimethoxyphenyl moiety from this starting material forms a core part of the final Verapamil molecule.
Caption: Role as a key intermediate in the synthesis of Verapamil.
Ivabradine Synthesis
In certain synthetic pathways for Ivabradine, 3-(3,4-dimethoxyphenyl)propanenitrile serves as a precursor to other key intermediates.[9] For example, it can be used to synthesize 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, a crucial component that is further elaborated to construct the final drug molecule.[9] Its role in these syntheses underscores its importance in providing the essential 3,4-dimethoxyphenyl structural motif.
Part 5: Safety and Handling
Proper handling of 3-(3,4-dimethoxyphenyl)propanenitrile is essential to ensure laboratory safety. The compound is classified as acutely toxic if swallowed.
Table 4: GHS Safety Information
| Category | Information | Source |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed |
| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P501: Dispose of contents/container to an approved waste disposal plant. | |
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[6][10]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Recommended storage temperature is between 2-8°C.[1][10]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]
Conclusion
3-(3,4-dimethoxyphenyl)propanenitrile is a compound of significant industrial and scientific interest, primarily due to its role as a key intermediate in the synthesis of vital pharmaceuticals like Verapamil and Ivabradine. This guide has detailed its structural and physicochemical properties, provided a robust and safe synthesis protocol, outlined essential analytical techniques for quality assurance, and summarized critical safety information. For the drug development professional, a thorough understanding of this molecule—from its synthesis to its safe handling—is crucial for the efficient and safe production of life-saving medicines.
References
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Pharmaffiliates. (n.d.). 49621-56-9 | Product Name : 3-(3,4-Dimethoxyphenyl)propanenitrile. Retrieved from [Link]
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ChemRadar. (n.d.). 3-(3,4-dimethoxyphenyl)propanenitrile CAS#49621-56-9 | CAS Substance Database. Retrieved from [Link]
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Stenutz. (n.d.). 3-(3,4-dimethoxyphenyl)propanenitrile. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(3,4-dimethoxyphenyl)propanenitrile (C11H13NO2). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3,4-dimethoxy phenoxy propionitrile. Retrieved from [Link]
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Malpartida, F., et al. (2013). Patent No. US 8,575,373 B2. ResearchGate. Retrieved from [Link]
- Google Patents. (2009). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
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Patsnap. (2009). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - CN101475511A. Retrieved from [Link]
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